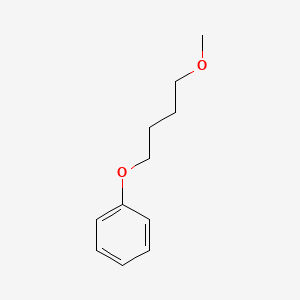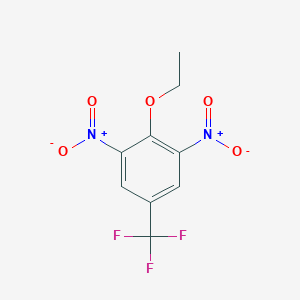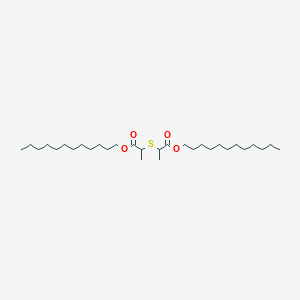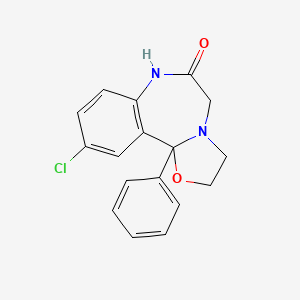
S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C10H21NO3S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.
Análisis De Reacciones Químicas
Types of Reactions: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfones.
Reduction: It can be reduced to form thiols or disulfides.
Substitution: The thiosulfate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfonates or sulfones.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiosulfates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound may be used to study the effects of thiosulfate derivatives on cellular processes. It can also serve as a model compound for investigating the behavior of sulfur-containing molecules in biological systems .
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors or additives in lubricants .
Mecanismo De Acción
The mechanism of action of S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones .
Molecular Targets and Pathways:
Nucleophilic Attack: The thiosulfate group can attack electrophilic centers in proteins or other biomolecules, potentially altering their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar structure but with dimethylamino groups instead of cyclohexylethyl groups.
S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: Another similar compound with a thiazolylcarbamoyl group.
Uniqueness: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylethyl group, which can impart different steric and electronic properties compared to other thiosulfate derivatives. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propiedades
Número CAS |
21208-91-3 |
|---|---|
Fórmula molecular |
C10H21NO3S2 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
2-(2-sulfosulfanylethylamino)ethylcyclohexane |
InChI |
InChI=1S/C10H21NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,12,13,14) |
Clave InChI |
NMMPIDXMVUTDMM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)



![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)








